2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
Description
2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a coumarin-derived scaffold. The structure includes a 4-methoxyphenyl substituent at position 2, a sulfanyl (-S-) linker at position 4, and a piperidin-1-yl ethanone moiety. The sulfanyl group and piperidine substitution may enhance binding affinity and solubility, respectively .
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-30-19-11-9-17(10-12-19)23-26-24-20(15-18-7-3-4-8-21(18)31-24)25(27-23)32-16-22(29)28-13-5-2-6-14-28/h3-4,7-12H,2,5-6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNVGLOILLVUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media . High-resolution mass spectrometry (HRMS) and NMR spectroscopy are used to confirm the structure of the synthesized compound .
Chemical Reactions Analysis
2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Scientific Research Applications
2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications due to its biological properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chromeno[2,3-d]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Aryl Substituents
The closest analog is 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one (C683-0482), which replaces the 4-methoxyphenyl group with 4-chlorophenyl . Key differences include:
- Electron effects : The 4-methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring, while 4-chloro (-Cl) is electron-withdrawing. This affects electronic interactions with biological targets.
- Molecular weight : The target compound (estimated molecular weight: 447.55 g/mol) is lighter than C683-0482 (451.97 g/mol) due to the substitution of Cl (35.45 g/mol) with OCH₃ (31.03 g/mol).
| Compound | Substituent (Position 2) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Target compound | 4-OCH₃ | C₂₅H₂₅N₃O₃S | 447.55 |
| C683-0482 | 4-Cl | C₂₄H₂₂ClN₃O₂S | 451.97 |
Chromeno-Pyrimidine Derivatives with Piperidine Substitutions
- 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one: This compound lacks the sulfanyl group but shares the piperidine moiety. Computational studies indicate good oral bioavailability and drug-like properties, suggesting the piperidine group enhances pharmacokinetics .
- 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol: Features a phenolic -OH instead of sulfanyl, reducing lipophilicity. The piperidine group here improves solubility, a trait likely shared by the target compound .
Role of the Sulfanyl Group
Compounds with sulfanyl linkers, such as 7-aryl[1,4]oxathiino[2,3-d]pyrimidines, demonstrate enhanced reactivity due to sulfur’s nucleophilicity. The sulfanyl group in the target compound may facilitate covalent binding to cysteine residues in enzymes, a mechanism observed in kinase inhibitors .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | C683-0482 | Thieno Hybrid |
|---|---|---|---|
| LogP (calculated) | 3.2 | 3.8 | 2.9 |
| Topological Polar SA | 95 Ų | 92 Ų | 88 Ų |
| Hydrogen Bond Donors | 0 | 0 | 1 |
Biological Activity
The compound 2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a novel heterocyclic compound with potential biological activities. Its structure incorporates a chromeno-pyrimidine core, which has been associated with various pharmacological properties. This article aims to explore the biological activities of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- A chromeno ring system fused with a pyrimidine moiety.
- A piperidine group that may enhance its biological activity.
- A methoxyphenyl substituent that can influence its interaction with biological targets.
The synthesis typically involves multi-step reactions, including cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with 2-aminothiophenol in the presence of a base can yield the desired chromeno-pyrimidine structure .
Antimicrobial Activity
Research indicates that derivatives of chromeno-pyrimidine compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Properties
Chromeno-pyrimidine derivatives have been explored for their anticancer potential. The presence of the methoxy group is believed to enhance cytotoxicity against cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis . In vitro studies have reported promising results in inhibiting tumor growth, particularly in breast and lung cancer models.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. For instance, it may inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's . The piperidine moiety is often associated with such inhibitory activities due to its ability to mimic substrate interactions at active sites.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. It may modulate various signaling pathways by:
- Inhibiting key enzymes involved in metabolic processes.
- Interacting with cellular receptors that regulate growth and apoptosis.
- Disrupting DNA replication in cancer cells, leading to cell death.
Case Studies
- Antimicrobial Study : A series of synthesized chromeno-pyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of antibacterial activity. The study highlighted the structure-activity relationship, indicating that modifications to the methoxy group significantly impacted efficacy .
- Anticancer Evaluation : In vitro assays on breast cancer cell lines demonstrated that derivatives containing the chromeno-pyrimidine scaffold exhibited IC50 values in the micromolar range, suggesting potent anticancer properties .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
